
Methyl undec-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl undec-6-enoate, also known as methyl undecenoate, is a bio-based, bifunctional fatty ester with a terminal double bond. It is derived from renewable sources such as castor oil. This compound is known for its high purity and reactivity, making it a valuable building block in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl undec-6-enoate can be synthesized through the esterification of undecenoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, this compound is produced from castor oil. The process involves the pyrolysis of ricinoleic acid, which is derived from castor oil, to yield undecenoic acid. This acid is then esterified with methanol to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Methyl undec-6-enoate undergoes various chemical reactions, including:
Oxidation: The terminal double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Alkyl halides for nucleophilic substitution reactions.
Major Products:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Esters: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Methyl undec-6-enoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl undec-6-enoate is primarily based on its chemical reactivity. The terminal double bond allows it to participate in various chemical reactions, such as polymerization and metathesis. These reactions enable the formation of complex molecular structures, which can exert specific biological or chemical effects .
Comparación Con Compuestos Similares
Methyl undec-10-enoate: Another ester of undecenoic acid with a double bond at a different position.
Methyl dec-9-enoate: A similar compound with a shorter carbon chain.
Methyl dodec-11-enoate: A similar compound with a longer carbon chain.
Uniqueness: Methyl undec-6-enoate is unique due to its specific position of the double bond, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring high reactivity and purity, such as in the synthesis of bioactive molecules and polymers .
Propiedades
Número CAS |
54299-04-6 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
methyl undec-6-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h6-7H,3-5,8-11H2,1-2H3 |
Clave InChI |
LIIKIVNRKXEUAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


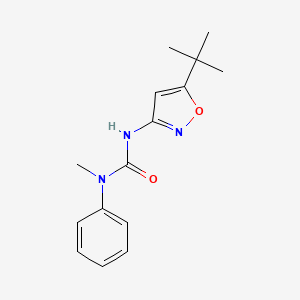

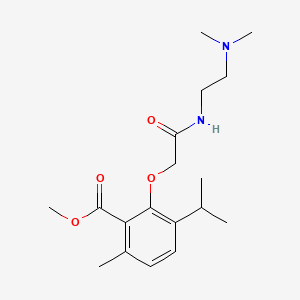
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)

![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
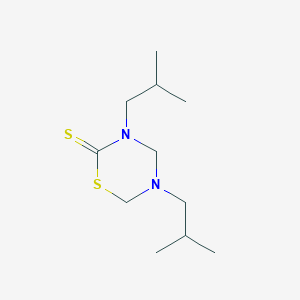
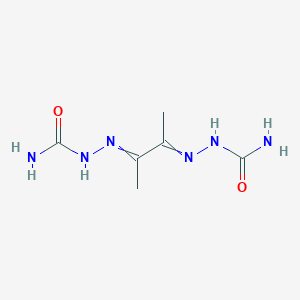
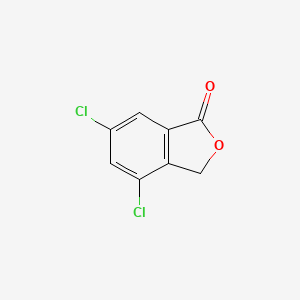

![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)



